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molecular formula C6H5BrN2O2 B076971 2-Bromo-5-nitroaniline CAS No. 10403-47-1

2-Bromo-5-nitroaniline

Cat. No. B076971
M. Wt: 217.02 g/mol
InChI Key: BAAUCXCLMDAZEL-UHFFFAOYSA-N
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Patent
US06300325B1

Procedure details

To a solution of 2-bromo-5-nitroaniline (5.0 g, 23 mmol) in dimethylforamide (100 ml) and pyridine (20ml) was stirred with copper(I) cyanide (2.05 g, 64 mmol). The mixture was then heated to 160° C. for 48 hrs. The reaction was then cooled to room temperature and filtered through celite, the celite was washed with ethyl acetate. The solvent was evaporated and chromatography of the resulting solid on silica gel (25%EtOAc/Hexane) gave the desired product (2.64 g, 70%). 1H NMR (CD3COCD3): δ7.75 (s, 1H), 7.70 (d, 1H), 7.44 (dd, 1H), 6.25(bs, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].[Cu][C:13]#[N:14]>CN(C)C=O.N1C=CC=CC=1>[C:13]([C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4])#[N:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
copper(I) cyanide
Quantity
2.05 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
the celite was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(N)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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